molecular formula C26H54NO6PS B8209434 (2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B8209434
M. Wt: 539.8 g/mol
InChI Key: YPPZOKNKENLFTE-UHFFFAOYSA-N
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Description

(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of 2-acetylsulfanyl-3-hexadecoxypropanol with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the sulfanyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the acetyl group.

    Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

(2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential role in cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2-Acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: shares similarities with other organophosphate compounds, such as phosphatidylcholine and phosphatidylethanolamine.

    Zwitterions: Compounds like betaine and sulfamic acid also contain both positive and negative charges, similar to this compound.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from research to industrial use.

Properties

IUPAC Name

(2-acetylsulfanyl-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPZOKNKENLFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54NO6PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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